Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is used as a reactant in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments .
Chemical Reactions Analysis
The compound is used in condensation reactions with diamines. This process involves C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.20 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
Stannyl Radical-Mediated Cleavage
A methodology involving the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones provides a route to synthesize α-fluoro esters. This process represents a novel approach for the desulfonylation and introduction of fluorine into organic compounds, showcasing the compound's role in synthetic organic chemistry (Wnuk, Ríos, Khan, & Hsu, 2000).
Organic Fluorine Compounds
Research into the reactions of α-fluoro-β-keto-esters, including ethyl 2,4-difluoroacetoacetate and its analogs, demonstrates the compound's utility in the synthesis of pyrimidines and other heterocycles. This work highlights the potential of fluorinated esters in medicinal chemistry and the development of new pharmaceuticals (Bergmann, Shahak, & Grünwald, 1967).
Biological Evaluation and Applications
Synthesis of Pyrazolopyrimidines
A study detailing the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the importance of ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate in the development of new therapeutic agents. These compounds were evaluated for their cytotoxic and enzyme inhibition activities, indicating their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Quinazolinone-Based Derivative as a Dual Inhibitor
The preparation and evaluation of a new quinazolinone-based derivative, described as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, underline the compound's significance in cancer research. This derivative exhibited potent cytotoxic activity against various cancer cell lines and showed potential as an effective anti-cancer agent, demonstrating the compound's applicability in targeted cancer therapy (Riadi et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with its targets (PPARs) as a potent triple-acting agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes .
Biochemical Pathways
The activation of PPARs affects various biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .
Pharmacokinetics
The compound’s potent activity suggests it may have good bioavailability .
Result of Action
The activation of PPARs by this compound can lead to a variety of molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and potential anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the presence of other compounds, pH, temperature, and the specific cellular environment.
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This intermediate is then reacted with 2-amino-4,6-dioxo-3,4-dihydropyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dioxo-3,4-dihydropyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 2-amino-4,6-dioxo-3,4-dihydropyrimidine in the presence of a catalyst such as p-toluenesulfonic acid or triethylamine to form Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate." ] } | |
Número CAS |
877657-59-5 |
Fórmula molecular |
C20H15FN2O5 |
Peso molecular |
382.347 |
Nombre IUPAC |
ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3 |
Clave InChI |
HFLMFVHCOROYHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.